molecular formula C12H13N3O3 B6615134 1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1270863-12-1

1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B6615134
CAS RN: 1270863-12-1
M. Wt: 247.25 g/mol
InChI Key: XGXFBGCDEBSJJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethoxyphenyl)methyl-1H-1,2,3-triazole-4-carboxylic acid, also known as EPTTC, is a synthetic compound commonly used in scientific research. It is a derivative of 1H-1,2,3-triazole and is a member of the carboxylic acid family. EPTTC has been used in a variety of research applications, including the synthesis of other compounds, the investigation of drug mechanisms of action, and the study of biochemical and physiological effects.

Scientific Research Applications

1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid has been widely used in scientific research. It has been used in the synthesis of various compounds, such as 1-(4-ethoxyphenyl)methyl-1H-1,2,3-triazole-4-thiol and 4-ethoxyphenylacetic acid. It has also been used to investigate the mechanisms of action of various drugs, such as anticonvulsants, antibiotics, and antifungals. Additionally, it has been used in the study of biochemical and physiological effects, such as the effects of this compound on the activity of cytochrome P450 enzymes.

Mechanism of Action

The mechanism of action of 1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is not yet fully understood. However, it is believed that this compound binds to cytochrome P450 enzymes, which are responsible for the metabolism of drugs and other substances in the body. This binding leads to the inhibition of the enzymes’ activity, which can have a variety of effects, depending on the type of enzyme and the drug or other substance being metabolized.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to the inhibition of the metabolism of drugs and other substances. It has also been shown to inhibit the activity of certain other enzymes, such as acetylcholinesterase and monoamine oxidase. Additionally, it has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid has a number of advantages and limitations for lab experiments. One advantage is that it is a relatively inexpensive compound that is readily available. Additionally, it is a relatively stable compound that is not easily degraded. However, it has a number of limitations, including its low solubility in water and its relatively short shelf life.

Future Directions

The potential future directions for 1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid are numerous. It could be used to investigate the mechanisms of action of new drugs, as well as the biochemical and physiological effects of existing drugs. Additionally, it could be used to study the effects of this compound on the activity of other enzymes, such as proteases and phosphatases. Furthermore, it could be used to design new compounds with improved solubility or stability. Finally, it could be used to investigate the effects of this compound on other biological processes, such as cell signaling and gene expression.

Synthesis Methods

1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is synthesized through a two-step process. The first step involves the reaction of 4-ethoxyphenylacetic acid with hydrazine hydrate, followed by the reaction of the resulting hydrazide with ethyl chloroformate. The second step involves the reaction of the resulting 1-(4-ethoxyphenyl)-2-chloro-1H-1,2,3-triazole with potassium carbonate in the presence of water. The reaction yields a 1-(4-ethoxyphenyl)methyl-1H-1,2,3-triazole-4-carboxylic acid product.

properties

IUPAC Name

1-[(4-ethoxyphenyl)methyl]triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-2-18-10-5-3-9(4-6-10)7-15-8-11(12(16)17)13-14-15/h3-6,8H,2,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXFBGCDEBSJJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2C=C(N=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.